molecular formula C17H17ClN2O B14947198 1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea

1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea

Katalognummer: B14947198
Molekulargewicht: 300.8 g/mol
InChI-Schlüssel: XAZTWOABTRKUAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea typically involves the reaction of 3-chloroaniline with 2-(1-methylcyclopropyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen substitution reactions can occur, especially at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and agricultural chemicals.

Wirkmechanismus

The mechanism of action of 1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Chlorophenyl)-3-phenylurea: Lacks the cyclopropyl group, which may affect its biological activity and chemical properties.

    1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)ethyl]urea: Similar structure but with an ethyl group instead of a phenyl group, leading to different reactivity and applications.

Uniqueness

1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea is unique due to the presence of both the chloro and cyclopropyl groups, which can influence its chemical reactivity and biological activity. These structural features may provide advantages in specific applications, such as enhanced stability or selectivity.

Eigenschaften

Molekularformel

C17H17ClN2O

Molekulargewicht

300.8 g/mol

IUPAC-Name

1-(3-chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea

InChI

InChI=1S/C17H17ClN2O/c1-17(9-10-17)14-7-2-3-8-15(14)20-16(21)19-13-6-4-5-12(18)11-13/h2-8,11H,9-10H2,1H3,(H2,19,20,21)

InChI-Schlüssel

XAZTWOABTRKUAI-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC1)C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.